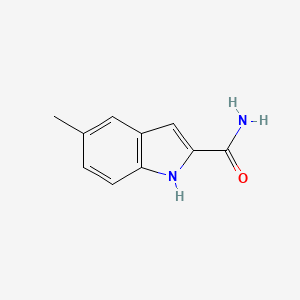

5-méthyl-1H-indole-2-carboxamide

Vue d'ensemble

Description

5-methyl-1H-indole-2-carboxamide belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were obtained via a multistep synthesis .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide, obtained via a multistep synthesis, was used in the production of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives in a one-pot reaction .Physical and Chemical Properties Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, y compris le 5-méthyl-1H-indole-2-carboxamide, ont montré une activité antivirale significative . Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été rapportés comme des agents antiviraux .

Propriétés anti-inflammatoires

Les dérivés de l'indole sont connus pour posséder des propriétés anti-inflammatoires . La présence du groupe carboxamide dans les dérivés de l'indole provoque des liaisons hydrogène avec une variété d'enzymes et de protéines, ce qui, dans de nombreux cas, inhibe leur activité .

Potentiel anticancéreux

Les dérivés de l'indole ont montré un potentiel dans la recherche anticancéreuse . La présence du groupe carboxamide dans les dérivés de l'indole peut inhiber l'activité de diverses enzymes et protéines, ce qui peut être bénéfique dans le traitement du cancer .

Propriétés anti-VIH

Les dérivés de l'indole se sont avérés posséder des propriétés anti-VIH . Les mécanismes d'action spécifiques sont encore à l'étude, mais la présence du groupe carboxamide dans les dérivés de l'indole est considérée comme jouant un rôle crucial .

Activité antioxydante

Les dérivés de l'indole, y compris le this compound, ont démontré une activité antioxydante . Cette propriété peut être bénéfique dans diverses conditions de santé où le stress oxydatif joue un rôle important.

Propriétés antimicrobiennes

Les dérivés de l'indole ont montré des propriétés antimicrobiennes . Ils peuvent inhiber la croissance de divers micro-organismes, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Modulation de l'activité du récepteur cannabinoïde

Les dérivés de la N-méthyl-1H-indole-2-carboxamide ont été étudiés pour leur rôle de modulateurs allostériques du récepteur cannabinoïde CB₁. Ces études sont cruciales pour comprendre les applications thérapeutiques potentielles de ces composés dans la modulation de l'activité du récepteur cannabinoïde.

Effets thérapeutiques potentiels sur la lésion d'ischémie-reperfusion cérébrale

Un nouveau dérivé de la 5-chloro-N-phényl-1H-indole-2-carboxamide a montré des effets protecteurs et thérapeutiques potentiels sur la lésion d'ischémie-reperfusion cérébrale . Cela fournit une nouvelle référence et une possibilité pour le développement de nouveaux médicaments pour le traitement des lésions cérébrales ischémiques .

Mécanisme D'action

Target of Action

The primary targets of 5-methyl-1H-indole-2-carboxamide are various enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as 5-methyl-1H-indole-2-carboxamide, allows it to form hydrogen bonds with these targets, often inhibiting their activity . For instance, it has been found to target the mycobacterial membrane protein large 3 transporter (MmpL3) .

Mode of Action

5-methyl-1H-indole-2-carboxamide interacts with its targets by forming hydrogen bonds, which can inhibit the activity of the targeted enzymes and proteins . This interaction can lead to changes in the function of these targets, affecting various biological processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-methyl-1H-indole-2-carboxamide may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 5-methyl-1H-indole-2-carboxamide’s action depend on the specific targets and pathways it affects. For example, when it targets MmpL3, it can inhibit the translocation of mycolic acids across the plasma membrane, which is a crucial step in the biosynthesis of mycolic acids . This can lead to the collapse of the permeability barrier, validating MmpL3 as a promising target for anti-TB drugs .

Orientations Futures

Indole derivatives possess various biological activities, and researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Analyse Biochimique

Biochemical Properties

5-Methyl-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes and proteins is crucial for its role in biochemical reactions . The presence of the carboxamide moiety in indole derivatives leads to the activity of these compounds to inhibit various enzymes and proteins .

Cellular Effects

The application of indole derivatives, including 5-Methyl-1H-indole-2-carboxamide, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Methyl-1H-indole-2-carboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to have certain stability, degradation patterns, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

5-Methyl-1H-indole-2-carboxamide is likely involved in metabolic pathways related to other indole derivatives. These could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIXRUNVHDTCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)